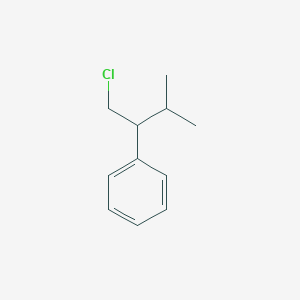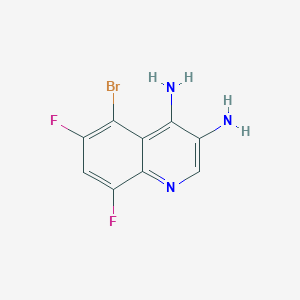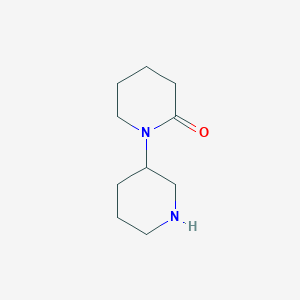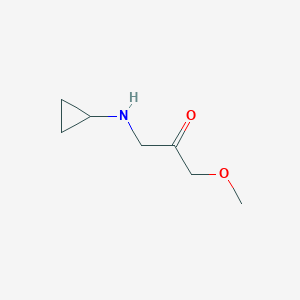
(1-Chloro-3-methylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-3-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloro-3-methylbutan-2-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)benzene typically involves the alkylation of benzene with 1-chloro-3-methylbutan-2-yl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the alkyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (3-methylbutan-2-yl)benzene.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of (3-methylbutan-2-yl)benzene.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
(1-Chloro-3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an electrophile or nucleophile in various biochemical pathways, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(3-methyl-3-buten-1-yl)benzene: Similar structure but with a double bond in the side chain.
(1-Chloro-3-methyl-2-butanyl)benzene: Another isomer with a different position of the chloro group.
α,β,β-Trimethylstyrene: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
5285-30-3 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
(1-chloro-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
AXBNMPTWUWEFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)


![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)



![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)


![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

